molecular formula C9H5ClN2O2S B13310816 4-Chloro-2-(thiophen-2-YL)pyrimidine-5-carboxylic acid

4-Chloro-2-(thiophen-2-YL)pyrimidine-5-carboxylic acid

Cat. No.: B13310816
M. Wt: 240.67 g/mol
InChI Key: YBBHNEDEPNLDHF-UHFFFAOYSA-N
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Description

4-Chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyrimidine and thiophene rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the chloro and carboxylic acid functional groups makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid typically involves the formation of the pyrimidine ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between 2-thiophenecarboxaldehyde and a suitable amidine can lead to the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact details of industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under appropriate conditions.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the thiophene ring.

    Condensation: Condensation reactions can be carried out using reagents like thionyl chloride or carbodiimides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with a methoxy group would yield 4-methoxy-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the chloro and carboxylic acid groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid is unique due to the combination of the chloro, thiophene, and carboxylic acid groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C9H5ClN2O2S

Molecular Weight

240.67 g/mol

IUPAC Name

4-chloro-2-thiophen-2-ylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C9H5ClN2O2S/c10-7-5(9(13)14)4-11-8(12-7)6-2-1-3-15-6/h1-4H,(H,13,14)

InChI Key

YBBHNEDEPNLDHF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC=C(C(=N2)Cl)C(=O)O

Origin of Product

United States

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